molecular formula C35H37NO6S B613745 Boc-(Dmmb(Trt))Gly-OH CAS No. 475113-75-8

Boc-(Dmmb(Trt))Gly-OH

Cat. No. B613745
CAS RN: 475113-75-8
M. Wt: 599.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(Dmmb(Trt))Gly-OH is a peptide-based compound that has a wide range of applications in the scientific research field. It is used for a variety of purposes such as creating antibodies, studying protein-protein interactions, and as a tool for drug discovery. It is also known as Boc-D-tetramethyl-L-threonine-glycine-OH or Boc-Dmmb(Trt))Gly-OH. This is a versatile compound that can be used in a variety of ways, and has been studied extensively by scientists.

Scientific Research Applications

Characterization and Purification in Biological Samples

  • Glycosaminoglycans such as chondroitin sulfate (CS) have been analyzed using dimethylmethylene blue (DMMB) assays. Accurate measurement of CS levels in unpurified extracts from biological sources like bovine trachea and shark cartilage was achieved despite potential interference from other components (Davies, Roubin, & Whitelock, 2008).

Synthesis of Peptides

  • Alkylation of peptides, including tripeptide and hexapeptide derivatives containing sarcosine Li-enolate units, was studied. This includes the synthesis of peptides like Boc-Gly-Sar-MeLeu-OH, which were deprotonated and C-alkylated on sarcosine moieties (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).

Peptide Segment Coupling

  • Methods for preparing protected peptide thiol acids, such as Boc-Gly-Ala-SH, and their coupling in non-aqueous solvents have been developed. This involves understanding the chemistry of peptides for effective synthesis (Yamashiro & Blake, 2009).

Carbonic Anhydrase Inhibitors

Chemical Ligation at the X-gly Site

  • An auxiliary group, the 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety, was synthesized to form a Gly-building block, aiding in the study of peptide reactions and the synthesis of target peptides (Vizzavona, Dick, & Vorherr, 2002).

Mechanism of Action

Target of Action

Boc-(Dmmb(Trt))Gly-OH is a complex compound with multiple functional groups. The boc group (tert-butyloxycarbonyl) is known to be a protecting group used in organic synthesis, particularly for amines .

Mode of Action

The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that this compound may interact with its targets through the formation or removal of protective groups, thereby influencing the chemical behavior of the target molecules.

Pharmacokinetics

The compound’s predicted properties such as boiling point (7145±600 °C) and density (126±01 g/cm3) suggest that it may have specific pharmacokinetic characteristics .

properties

IUPAC Name

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQUSEVODNERSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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